{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride
Description
The compound {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is a secondary amine hydrochloride salt featuring a 3-benzyloxy-substituted phenyl group and an allyl (prop-2-en-1-yl) substituent. Its synthesis involves the alkylation of a precursor amine (e.g., compound 14 in ) with allyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), followed by purification via preparative thin-layer chromatography (TLC) .
Properties
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-11-18-13-16-9-6-10-17(12-16)19-14-15-7-4-3-5-8-15;/h2-10,12,18H,1,11,13-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRZLPQZLUKVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride typically involves a multi-step process. One common approach is the alkylation of 3-(benzyloxy)benzyl chloride with prop-2-en-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed in various organic reactions, including substitution and oxidation processes, making it valuable for developing new chemical entities.
- Reagent in Organic Reactions : It can be utilized as a reagent in synthetic pathways, facilitating the formation of diverse chemical structures through nucleophilic substitution reactions .
Biology
- Enzyme Interaction Studies : The compound has been investigated for its potential to interact with various enzymes and receptors. Its structural features allow it to form hydrogen bonds and engage in hydrophobic interactions, which can modulate enzyme activity.
-
Pharmacological Research : Preliminary studies suggest that {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride may possess pharmacological properties, including:
- Enzyme Inhibition : It has shown potential as an inhibitor of monoamine oxidase and cholinesterases, which are significant in treating neurodegenerative diseases .
- Antimicrobial Activity : Early research indicates that this compound may exhibit antimicrobial properties, warranting further investigation into its efficacy against various pathogens .
Medicine
- Drug Development : The compound is being explored for its therapeutic potential due to its structural similarity to known pharmacologically active compounds. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Potential Therapeutic Effects : Ongoing research is focused on understanding the therapeutic implications of this compound, particularly regarding its mechanism of action and biological effects.
Case Studies
Several case studies have highlighted the applications of this compound:
- Study on Enzyme Inhibition : Research demonstrated that the compound effectively inhibited monoamine oxidase activity, suggesting potential use in managing neurodegenerative diseases .
- Antimicrobial Efficacy Assessment : Preliminary trials indicated that the compound exhibited significant antimicrobial activity against specific bacterial strains, prompting further exploration into its medicinal applications .
Mechanism of Action
The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key differences between the target compound and its analogs:
Biological Activity
The compound {[3-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzyloxy group, which enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Properties
Recent studies have demonstrated that derivatives of compounds similar to {[3-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine exhibit significant anticancer activity. For instance, certain benzothiazole derivatives have shown promising results against various cancer cell lines. A notable study indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways and cell cycle regulation .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.062 | Breast Cancer | Apoptosis induction |
| Compound B | 0.0953 | Lung Cancer | Cell cycle arrest |
| Compound C | 0.0572 | Prostate Cancer | Inhibition of angiogenesis |
MAO Inhibition
The compound has also been studied for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease. A related study found that certain derivatives exhibited potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, indicating a competitive and reversible inhibition mode . This property suggests potential therapeutic applications in neuroprotection and treatment of neurodegenerative disorders.
Table 2: MAO Inhibitory Activity
| Compound | IC50 (µM) | MAO Type | Inhibition Type |
|---|---|---|---|
| Compound X | 0.062 | MAO-B | Competitive |
| Compound Y | 0.0953 | MAO-B | Reversible |
| Compound Z | 9.80 | MAO-A | Weak inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Regulation : Compounds similar to this one have been shown to affect the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.
- Apoptosis Induction : The activation of intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors has been observed.
- Neuroprotective Effects : The inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters, which may mitigate neuronal damage in conditions like Parkinson's disease.
Case Studies
A recent study focused on the synthesis and evaluation of various benzyloxy-substituted compounds demonstrated their effectiveness against specific cancer types and their role as MAO inhibitors. The findings underscored the importance of structural modifications in enhancing biological activity, providing insights into structure-activity relationships (SAR) that could guide future drug development efforts .
Q & A
Basic Research Questions
Q. How can the synthesis of {[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride be optimized for reproducibility?
- Methodological Approach :
- Step 1 : Start with benzyl-protected 3-hydroxybenzaldehyde. React with allylamine (prop-2-en-1-ylamine) under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in methanol at 60°C for 12 hours.
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents.
- Step 3 : Hydrochloride salt formation can be achieved by treating the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/ether (1:3 v/v).
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane 1:1). Adjust stoichiometry if unreacted aldehyde is detected .
Q. What analytical techniques are recommended for structural elucidation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm the benzyloxy group (δ 4.9–5.1 ppm for –OCH2Ph), allylamine protons (δ 5.1–5.8 ppm for CH2=CH–), and aromatic protons (δ 6.7–7.4 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) with m/z calculated for C17H20ClNO.
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in ethanol/water and analyze using Cu-Kα radiation .
Q. What safety protocols are critical during handling?
- Recommendations :
- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.
- In case of spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
- Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Framework :
- Step 1 : Validate assay conditions (e.g., pH, temperature, solvent controls). For enzyme inhibition studies (e.g., acetylcholinesterase), ensure substrate concentrations are within Km ranges.
- Step 2 : Test for impurities (e.g., unreacted allylamine) using HPLC (C18 column, 0.1% TFA in acetonitrile/water). Compare batches with varying purity levels.
- Step 3 : Use isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies caused by buffer ionic strength variations .
Q. What experimental designs are suitable for studying its environmental fate?
- Approach :
- Biodegradation Studies : Use OECD 301F respirometry to measure CO2 evolution in soil/water systems. Monitor half-life under varying pH (5–9) and microbial loads.
- Photodegradation : Exclude UV-absorbing solvents; irradiate aqueous solutions (λ = 254 nm) and analyze degradation products via LC-MS/MS.
- Ecotoxicity : Perform Daphnia magna acute toxicity tests (48h EC50) with controlled dissolved oxygen levels .
Q. How can its mechanism of action in neurological models be systematically investigated?
- Strategy :
- In Vitro : Use SH-SY5Y neuronal cells to assess cytotoxicity (MTT assay) and dopamine release (HPLC-ECD). Compare with known neuroactive agents (e.g., amphetamine derivatives).
- In Silico : Perform molecular docking (AutoDock Vina) against serotonin/dopamine transporters. Validate predictions with radioligand displacement assays ([3H]paroxetine for SERT).
- In Vivo : Conduct open-field tests in rodents, dosing at 1–10 mg/kg (i.p.), and measure locomotor activity vs. controls. Include pharmacokinetic profiling (plasma t1/2 via LC-MS) .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in pharmacological assays?
- Solutions :
- Implement quality control (QC) thresholds: Reject batches with >2% impurities (HPLC area %).
- Use internal standards (e.g., deuterated analogs) in LC-MS to normalize instrument variability.
- Apply multivariate analysis (PCA) to correlate bioactivity with physicochemical parameters (logP, pKa) .
Q. What statistical models are optimal for dose-response studies?
- Recommendations :
- Fit data to a four-parameter logistic curve (Hill equation) using nonlinear regression (GraphPad Prism).
- Report IC50/EC50 values with 95% confidence intervals. For non-sigmoidal curves, use alternate models (e.g., biphasic fit).
- Validate with bootstrap resampling (n=1000 iterations) to assess parameter robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
